molecular formula C21H23FN4O3S2 B2874124 2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone CAS No. 1029734-98-2

2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B2874124
CAS No.: 1029734-98-2
M. Wt: 462.56
InChI Key: WSVVOBDTSWRZIQ-UHFFFAOYSA-N
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Description

2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C21H23FN4O3S2 and its molecular weight is 462.56. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3S2/c1-2-26-18-9-5-6-10-19(18)31(28,29)23-21(26)30-15-20(27)25-13-11-24(12-14-25)17-8-4-3-7-16(17)22/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVVOBDTSWRZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is a novel chemical entity with potential therapeutic applications. Its structure suggests a complex interaction with biological systems, particularly in the modulation of various enzymatic pathways. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound features a benzothiadiazin core linked to a piperazine moiety, which is known for its diverse pharmacological properties. The presence of a fluorophenyl group may enhance lipophilicity and bioavailability.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes involved in metabolic pathways. The benzothiadiazin moiety has been associated with the inhibition of sodium-dependent bile acid transporters (IBAT), which can play a role in lipid metabolism and absorption .

Inhibition Studies

Several studies have focused on the inhibitory effects of benzothiadiazine derivatives on various enzymes:

  • IBAT Inhibition : The compound is hypothesized to inhibit IBAT, potentially leading to reduced cholesterol absorption and beneficial effects in hyperlipidemic conditions .

Pharmacological Effects

The biological activity can be categorized into several key areas:

  • Antihyperlipidemic Activity : The compound's ability to inhibit bile acid reabsorption could make it useful in treating conditions like hyperlipidemia.
  • Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exhibit selective cytotoxicity against certain cancer cell lines, although specific data on this compound is limited.
  • Neuropharmacological Effects : Given its piperazine component, there may be implications for neuropharmacological activity; however, detailed studies are required to confirm such effects.

Case Studies

Although specific case studies on this exact compound are scarce, related compounds have shown promise in clinical settings:

  • Clinical Trials : Related benzothiadiazine derivatives have been evaluated in clinical trials for their efficacy in managing cholesterol levels. These trials often report a significant reduction in LDL cholesterol levels and improved lipid profiles .

In Vitro Studies

In vitro assays have demonstrated that similar compounds exhibit selective inhibition of carbonic anhydrase II (hCA II), which is crucial for various physiological processes including respiration and acid-base balance. The inhibition constants for these compounds ranged from 57.7 to 98.2 µM, indicating moderate potency .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been explored extensively. Modifications to the piperazine and benzothiadiazine rings have been shown to affect potency and selectivity towards different biological targets.

CompoundTargetInhibition Constant (Ki)
9aehCA II57.7 µM
9bbhCA II76.4 µM
9cahCA II79.9 µM
9cchCA II57.8 µM
9cdhCA II71.2 µM

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